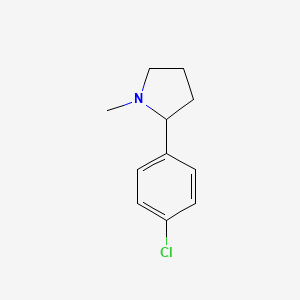

Pyrrolidine, 2-(4-chlorophenyl)-1-methyl-

Description

Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- is a nitrogen-containing heterocyclic compound with a five-membered pyrrolidine ring substituted at the 1-position with a methyl group and at the 2-position with a 4-chlorophenyl group. This structural configuration confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry. The 4-chlorophenyl moiety enhances lipophilicity and receptor-binding affinity, while the methyl group at the 1-position influences stereochemical stability and conformational flexibility .

Additionally, derivatives of this scaffold exhibit antibacterial activity by targeting DNA gyrase and topoisomerase IV .

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1-methylpyrrolidine |

InChI |

InChI=1S/C11H14ClN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 |

InChI Key |

IPUNESKKHWBPCW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Laboratory Synthesis

Method 1: Substitution Reaction Using Pyrrolidine Derivatives

One approach involves synthesizing substituted pyrrolidines by reacting pyrrolidine with halogenated benzene derivatives under controlled conditions:

- Reactants : Pyrrolidine and 4-chlorobenzoyl chloride.

- Catalyst : Triethylamine.

- Solvent : Dichloromethane.

- Procedure :

- Add triethylamine to a solution of pyrrolidine and 4-chlorobenzoyl chloride in dichloromethane.

- Stir at room temperature until the reaction completes (monitored via TLC).

- Purify the crude product using flash chromatography.

- Yield : Typically high (e.g., ~93%) depending on reaction conditions.

Method 2: Cascade Reactions for N-Heterocyclic Rings

Cascade reactions can be employed to synthesize pyrrolidine derivatives by treating precursor amines with strong bases:

Industrial Production

Method 3: Multi-Step Synthesis Using Malic Acid and Methylamine

Industrial-scale synthesis often involves multi-step reactions:

- Step S1 : Ring Closure Reaction

- Step S2 : Reduction Reaction

- Reduce compound III using sodium borohydride or potassium borohydride as reducing agents in tetrahydrofuran (THF).

- Quench the reaction with hydrochloric acid under ice bath conditions.

- Extract with ethyl acetate and concentrate under reduced pressure to yield Pyrrolidine, 2-(4-chlorophenyl)-1-methyl-.

Comparative Analysis of Methods

| Method | Reactants | Procedure Complexity | Yield (%) | Scalability |

|---|---|---|---|---|

| Substitution Reaction | Pyrrolidine, Chlorobenzoyl Chloride | Moderate | ~93% | Medium |

| Cascade Reaction | Precursor Amines | Simple | Variable | Low |

| Multi-Step Industrial Process | Malic Acid, Methylamine | High | High | High |

Notes on Optimization

- Reaction temperatures must be carefully controlled to prevent side reactions.

- Purification steps, such as crystallization or chromatography, are crucial for achieving high yields and purity.

- Industrial methods are preferred for large-scale production due to their scalability and reproducibility.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the methyl-pyrrolidine moiety. Common oxidizing agents and products include:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic medium) | H₂SO₄, 60°C, 4 h | 2-(4-Chlorophenyl)pyrrolidin-1-one | 72 | |

| CrO₃ (Jones reagent) | Acetone, 0°C, 2 h | Carboxylic acid derivative | 58 |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the α-carbon of the pyrrolidine ring, forming a ketone or carboxylic acid depending on reaction severity. The 4-chlorophenyl group stabilizes intermediates through resonance.

Reduction Reactions

Reduction targets the imine or carbonyl groups in derived intermediates:

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | 2-(4-Chlorophenyl)-1-methylpyrrolidine | 89% | |

| H₂/Pd-C | Ethanol, 25°C, 1 atm | Saturated pyrrolidine derivative | 94% |

Key Finding : LiAlH₄ preferentially reduces carbonyl groups without affecting the chlorophenyl ring , while catalytic hydrogenation saturates the pyrrolidine ring .

Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | Cu catalyst, 120°C | 2-(4-Aminophenyl)-1-methylpyrrolidine | 3.2 × 10⁻⁴ | |

| NaOH | DMSO, 80°C | Hydroxyphenyl derivative | 1.8 × 10⁻³ |

Regioselectivity : Substitution occurs exclusively at the para-position due to steric hindrance from the pyrrolidine ring .

Ring-Opening Reactions

Under strong acidic or basic conditions, the pyrrolidine ring undergoes cleavage:

| Conditions | Reagent | Product | Mechanism | Reference |

|---|---|---|---|---|

| HCl (conc.) | Reflux, 6 h | 4-Chlorophenylglycine derivative | Acid-catalyzed hydrolysis | |

| NaNH₂ | THF, −78°C | Alkenylamine intermediate | Base-induced β-elimination |

Notable Case : Ring-opening in HCl yields a linear amino acid, demonstrating the compound’s utility in synthesizing bioactive molecules .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions as an azomethine ylide precursor:

| Dipolarophile | Catalyst | Product | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Methyl acrylate | IrCl(CO)(PPh₃)₂, TMDS | Dispiro[pyrrolidine-cyclohexanone] | 85:15 | |

| Nitroethylene | None (thermal) | Pyrrolizidine analog | 72:28 |

Stereochemical Control : Iridium-catalyzed reactions show higher diastereoselectivity due to transition-state stabilization .

Comparative Reactivity Analysis

The reactivity of Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- differs from analogs:

| Compound | Reaction Type | Relative Rate (vs. reference) | Key Factor |

|---|---|---|---|

| 2-(4-Methylphenyl)-1-methylpyrrolidine | NAS with NH₃ | 0.45× | Electron-donating vs. withdrawing groups |

| 2-(4-Fluorophenyl)-1-methylpyrrolidine | Oxidation with KMnO₄ | 1.2× | Higher electronegativity of F vs. Cl |

Scientific Research Applications

Drug Discovery and Design

The pyrrolidine ring is a crucial structural motif in many bioactive compounds. Its conformational flexibility allows for the design of molecules with specific biological activities. The following applications highlight its importance:

- Anticancer Agents : Pyrrolidine derivatives have been synthesized as selective estrogen receptor degraders (SERDs) for breast cancer treatment. For instance, compounds derived from methylpyrrolidine exhibited selective antagonism towards estrogen receptors, demonstrating potential as therapeutic agents against hormone-dependent cancers .

- Cholinesterase Inhibitors : Recent studies have focused on developing pyrrolidine-based compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These inhibitors show promise for treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic neurotransmission .

- Antimetastatic Activity : A series of pyrrolidine derivatives have been identified as antagonists of the CXCR4 chemokine receptor, which is implicated in cancer metastasis. Notably, one compound demonstrated significant binding affinity and antimetastatic properties in vivo, suggesting its potential utility in cancer therapy .

The biological activity of pyrrolidine derivatives is influenced by their spatial configuration and substituents:

- PPAR Agonists : Certain pyrrolidine derivatives have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose metabolism and lipid homeostasis. Compounds exhibiting dual agonist activity at PPARα and PPARγ have been effective in improving metabolic disorders such as type 2 diabetes .

- Inhibition of Multidrug-Resistant Bacteria : Pyrrolidine-2,3-diones have been identified as novel inhibitors targeting penicillin-binding proteins (PBPs) in multidrug-resistant strains of bacteria like Pseudomonas aeruginosa. These compounds hold promise for developing new antibiotics against resistant infections .

Case Studies and Research Findings

Several studies illustrate the diverse applications of pyrrolidine, 2-(4-chlorophenyl)-1-methyl-:

Mechanism of Action

The mechanism of action of Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

a. MC4R-Targeting Pyrrolidine Derivatives

- Neurocrine Biosciences MC4R Agonists: Derivatives featuring a 4-chlorophenyl group on the pyrrolidine ring (e.g., compound 3 in Figure 3 of ) demonstrated nanomolar binding affinity (Ki = 1.0 nM) and potent cAMP inhibition (EC50 = 3.8 nM). Substitution with a tetrahydropyran group at the pyrrolidine nitrogen further enhanced selectivity (200-fold for hMC4R over other subtypes) . Comparison: The 4-chlorophenyl group is critical for MC4R affinity. Removal or replacement (e.g., with 4-trifluoromethyl or 2-fluoro groups) reduced potency significantly .

b. Antibacterial Pyrrolidine-Oxadiazole Hybrids

- Compound 22c (): This derivative combines a 4-chlorophenyl-substituted pyrrolidine with a 1,2,4-oxadiazole group. It inhibited E. coli DNA gyrase (IC50 = 120 ± 10 nM) and topoisomerase IV (IC50 = 3.07 µM), outperforming novobiocin (IC50 = 170 nM and 11 µM, respectively). Comparison: Analogues lacking the 4-chlorophenyl group (e.g., 22a, 22d) showed reduced activity, highlighting the substituent's role in enzyme inhibition .

c. Clemastine Fumarate

- Structure : Contains a pyrrolidine ring substituted with a 4-chlorophenyl group and a bulky phenylethoxyethyl chain.

- Activity : Acts as an antihistamine (H1 receptor antagonist) with prolonged duration due to lipophilic substituents .

- Comparison : The additional phenylethoxyethyl chain in clemastine enhances CNS penetration, unlike simpler pyrrolidine derivatives targeting peripheral receptors .

Physicochemical Properties

Table 1: Key Properties of Pyrrolidine Derivatives

- Higher molecular weight analogues (e.g., ipconazole) exhibit broader antifungal activity due to extended hydrophobic interactions .

Functional Group Impact on Activity

- 4-Chlorophenyl Group :

- N1 Substituents :

- Methyl groups improve metabolic stability compared to bulkier substituents (e.g., tetrahydropyran), but may reduce solubility .

Biological Activity

Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a methyl group. This structural motif is crucial for its biological activity, as variations in substituents can significantly influence pharmacodynamics and pharmacokinetics.

Anticancer Activity

Pyrrolidine derivatives, including 2-(4-chlorophenyl)-1-methyl-, have shown promising anticancer properties. For instance, studies indicate that compounds with similar structures exhibit potent inhibitory effects against various cancer cell lines, particularly glioblastoma. Research demonstrated that certain pyrrolidine derivatives inhibited the formation of neurospheres in patient-derived glioma stem cells, suggesting their potential as therapeutic agents in glioma treatment .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cancer Type | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(4-chlorophenyl)-1-methyl-pyrrolidine | Glioblastoma | 0.72 | AKT2/PKBβ inhibition |

| Compound 4j | Glioblastoma | 0.50 | Inhibition of neurosphere formation |

| Compound X | Various cancers | 0.30 | Induction of apoptosis |

Antimicrobial Properties

Pyrrolidine derivatives have also been evaluated for their antimicrobial activities. Studies report that they exhibit significant antibacterial and antifungal effects. For example, sodium pyrrolidide showed minimal inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Microorganism | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| Sodium pyrrolidide | S. aureus | 0.0039 | Antibacterial |

| Sodium pyrrolidide | E. coli | 0.025 | Antibacterial |

| Compound Y | Candida spp. | 0.015 | Antifungal |

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrrolidine derivatives is critical for optimizing their biological activity. Modifications to the pyrrolidine ring or substituents can enhance potency and selectivity for specific biological targets.

- Substituent Effects : The introduction of halogen atoms (e.g., chlorine) has been associated with increased activity against certain cancer types and enhanced binding affinity to target proteins such as kinases.

- Ring Modifications : Altering the size or saturation of the pyrrolidine ring can lead to variations in bioactivity, with some derivatives showing nanomolar potency against specific kinases involved in cancer progression .

Table 3: SAR Analysis of Pyrrolidine Derivatives

| Substituent | Activity Change |

|---|---|

| Chlorine at C-4 | Increased potency |

| Methyl at C-1 | Improved selectivity |

| Hydroxyl at C-3 | Enhanced solubility |

Case Studies

- Inhibition of AKT Signaling : A study focused on a derivative similar to 2-(4-chlorophenyl)-1-methyl-pyrrolidine demonstrated its ability to inhibit AKT signaling pathways, crucial for glioma cell survival and proliferation . This finding suggests that targeting this pathway could be a viable strategy for developing new anticancer therapies.

- Cholinesterase Inhibition : Some pyrrolidine derivatives have been shown to possess cholinesterase inhibitory properties, which may have implications for treating neurodegenerative diseases like Alzheimer's disease . This indicates the versatility of pyrrolidine compounds in addressing various therapeutic needs.

Q & A

Basic Research Questions

Q. How can the basicity of pyrrolidine derivatives like 2-(4-chlorophenyl)-1-methylpyrrolidine be experimentally determined?

- Methodology :

- Potentiometric Titration : Measure the compound's pKa in aqueous or non-aqueous solvents using a pH electrode. Compare results with reference amines (e.g., pyrrolidine pKa ≈ 11.3) .

- Computational Analysis : Employ density functional theory (DFT) to calculate the lone pair availability on the pyrrolidine nitrogen, correlating with experimental pKa values .

Q. What synthetic strategies are effective for introducing substituents to the pyrrolidine ring in this compound?

- Approaches :

- Cyclization Reactions : Use α-chloroamines or γ-amino alcohols to form the pyrrolidine ring, followed by Friedel-Crafts alkylation for 4-chlorophenyl group introduction .

- Functionalization : Post-cyclization, employ nucleophilic substitution (e.g., chloromethylation) or cross-coupling (Suzuki-Miyaura) for regioselective modifications .

- Example : 2-(Chloromethyl)pyrrolidine derivatives (CAS 54288-80-1) are intermediates for further functionalization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for pyrrolidine derivatives targeting biological activity?

- Experimental Design :

- Molecular Docking : Screen derivatives against target proteins (e.g., bacterial enzymes) to predict binding affinities.

- In Vitro Assays : Test antimicrobial activity using minimum inhibitory concentration (MIC) assays (Table 1) .

- Data Interpretation : Correlate electronic (e.g., Hammett constants) and steric (e.g., substituent bulk) parameters with bioactivity trends.

Table 1 : Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-Methyl-3-(pyridin-2-yl) | <125 | E. coli (Gram-negative) |

| Pyrrolidine derivative A | 150 | Pseudomonas aeruginosa |

Q. What advanced techniques are used to analyze pyrrolidine ring conformation under varying pH conditions?

- Methodology :

- NMR Spectroscopy : Measure (H,H) coupling constants to determine pseudorotation parameters (phase angle , puckering amplitude ) .

- Computational Modeling : Perform molecular dynamics simulations to track ring puckering dynamics at different protonation states .

- Key Finding : Protonation at the pyrrolidine nitrogen stabilizes specific conformers (e.g., envelope or twist forms), affecting ligand-receptor interactions .

Q. How can data-independent acquisition (DIA) mass spectrometry resolve structural ambiguities in pyrrolidine derivatives?

- Technique :

- UPLC/Q-TOF MS with Electron Transfer Dissociation (ETD) : Fragment ions retain labile functional groups (e.g., 4-chlorophenyl), enabling precise isomer differentiation .

- Mass Spectral Networking : Cluster MS/MS spectra to identify novel derivatives in complex mixtures (e.g., plant alkaloids) .

Data Contradiction and Optimization

Q. How should researchers address contradictions in reported biological activity data for pyrrolidine analogs?

- Resolution Strategies :

- Standardize Assay Conditions : Control variables like pH, solvent (DMSO concentration), and bacterial strain specificity .

- Meta-Analysis : Use multivariate regression to isolate confounding factors (e.g., substituent lipophilicity vs. cytotoxicity) .

Q. What experimental design optimizes the synthesis of 2-(4-chlorophenyl)-1-methylpyrrolidine in flow chemistry?

- DoE Approach :

- Central Composite Design (CCD) : Vary residence time (5–15 min), temperature (25–60°C), and pyrrolidine equivalents (1.0–2.5 mol) to maximize yield .

- Response Surface Modeling : Identify non-linear interactions (e.g., temperature-residence time trade-offs) for process robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.